molecular formula C9H5Cl2N B154368 2,6-Dichloroquinoline CAS No. 1810-72-6

2,6-Dichloroquinoline

Cat. No. B154368
CAS RN: 1810-72-6
M. Wt: 198.05 g/mol
InChI Key: LPDFGLZUUCLXGM-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline is a chlorinated derivative of quinoline, which is an aromatic nitrogen compound with applications in various chemical syntheses and potential biological activities. Although the provided papers do not directly discuss 2,6-Dichloroquinoline, they do provide insights into the chemistry of related quinoline compounds, which can be extrapolated to understand the properties and reactivity of 2,6-Dichloroquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, 2,4-Dichloroquinolines were synthesized from 2-ethynylanilines using diphosgene in acetonitrile, indicating that halogenated quinolines can be prepared from aniline derivatives . Similarly, 2,4-dichloro-6-methylquinoline was synthesized in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . These methods suggest that 2,6-Dichloroquinoline could potentially be synthesized through analogous reactions involving appropriate precursors and chlorinating agents.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives is characterized by the presence of chlorine atoms on the quinoline ring, which can influence the electronic properties and reactivity of the molecule. For example, the crystal structure of 2,4-dichloro-6-methylquinoline was determined to belong to the triclinic crystal system, which provides insights into the geometric arrangement of atoms in the molecule . This information can be used to infer the molecular structure of 2,6-Dichloroquinoline, which would also feature chlorine substituents affecting its electronic configuration and intermolecular interactions.

Chemical Reactions Analysis

Chloroquinoline derivatives participate in various chemical reactions. The sp3 C-H bond arylation of tetrahydroisoquinolines via DDQ oxidation indicates that quinoline derivatives can undergo nucleophilic addition reactions with aryl Grignard reagents . This reactivity could be relevant to 2,6-Dichloroquinoline, as the presence of chlorine atoms might activate certain positions on the ring for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives can be influenced by their molecular structure. For instance, different crystalline forms of 6-chloroquinolin-2(1H)-one exhibited variations in their intermolecular interactions, which affected their spectroscopic properties and thermal behavior . These findings suggest that 2,6-Dichloroquinoline would also have distinct physical and chemical properties depending on its molecular conformation and the nature of its intermolecular interactions.

Scientific Research Applications

Corrosion Inhibition

2,6-Dichloroquinoline derivatives have been shown to be excellent inhibitors of corrosion in mild steel, particularly in hydrochloric acid solutions. These compounds, including 2,6-dichloroquinoline-3-carbaldehyde, demonstrate high potentialities in protecting metals against dissolution. Their effectiveness as corrosion inhibitors has been confirmed through various techniques including electrochemical studies and surface morphology examinations using Scanning Electron Microscopy and Atomic Force Microscopy (Lgaz et al., 2017).

Polymer Synthesis

2,6-Dichloroquinoline has been utilized in the electrochemical and chemical preparation of π-conjugated poly(quinoline-2,6-diyl). This polymer exhibits a linear structure with highly extended π-conjugation and strong electron-accepting properties, making it of interest in various applications, including electronic materials (Saito et al., 1994).

Catalyzed Amination

The palladium-catalyzed amination of 2,6-dichloroquinoline with adamantane-containing amines has been studied. This process highlights the selective amination of 2,6-dichloroquinoline, providing insights into synthetic pathways for creating complex quinoline-based compounds (Abel et al., 2013).

Antimicrobial Applications

Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives synthesized from 2,4-dichloroquinolines have shown moderate antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These findings suggest potential applications of 2,6-dichloroquinoline derivatives in developing new antimicrobial agents (Balaji et al., 2013).

Anticancer Research

2,6-Dichloroquinoline derivatives have been explored for their potential in anticancer research. Novel compounds, such as N-(4-(2,6-dichloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides, have exhibited promising inhibitory action against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Desai et al., 2012).

Safety And Hazards

2,6-Dichloroquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes. In case of contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,6-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDFGLZUUCLXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345842
Record name 2,6-Dichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroquinoline

CAS RN

1810-72-6
Record name 2,6-Dichloroquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=1810-72-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloroquinoline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

180 mg 6-chloro-2-hydroxy quinoline was treated by 3 ml POCl3, the mixture was refluxed for 3 hours, the remaining POCl3 was evaporated out. After cooling to room temperature, the residue was treated by cold water, the solid was filtered out and dried as green powder, yield: 90%. Following the general procedure in claim 5, the listed compounds were achieved. Mass calculated for C9H5Cl2N: 198; LCMS: 200.1 (M+2)+; 1HNMR (400 MHZ), DMSO-d6) δ ppm 8.04 (1H, d, J=7.8 Hz), 7.97 (1H, d, J=8.8 Hz), 7.81 (1H, d, J=1.9 Hz), 7.68 (1H, dd, J=9.8 Hz, J=2.9 Hz), 7.42 (1H, d, J=8.8 Hz).
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180 mg
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Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (16.72 Kg) was charged to a vessel containing 6-chloroquinolin-2(1H)-one (12.50 Kg) (Prepared according to method of Johnston K. M. et al., J. Chem. Soc. Perkin Trans. 1, 1972, 1648 and references therein), benzyltrimethylammonium chloride (1.575 Kg) and 1,2-dimethoxyethane (87.8 Kg) at 70° C. 1,2-dimethoxyethane (22.5 Kg) was charged as a line rinse. The reaction was stirred at 70° C. to 75° C. for ca. 6 hours before the batch was concentrated to ca. 44 L by vacuum distillation (<40° C.). The concentrate was diluted with dichloromethane (253.1 Kg), adjusted to 38° C. to 45° C. and quenched by the addition of water (37.5 Kg) whilst maintaining the temperature at 38° C. to 45° C. After 70 minutes the batch was cooled to 25° C. to 30° C. and treated with Celite (1.30 Kg) for 40 minutes. The slurry was pressure filtered via a 1 μm filter membrane and the filtrates diluted with dichloromethane (87.5 Kg). The phases were separated and the aqueous phase extracted twice with dichloromethane (82 Kg). The combined organic extracts were washed sequentially with 5% w/w sodium hydrogen carbonate solution (37 L), water (37 Kg) and then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (96.5 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. Isopropanol (95.4 Kg) was charged and the batch then concentrated to ca. 75 L at 25° C. to 40° C. The resultant slurry was stirred at 16° C. to 18° C. for 2 hours and then filtered. The filter cake was washed with isopropanol (19.7 Kg) at ca. 20° C. and then dried at up to 50° C. in vacuo to provide the subtitle compound as an off white solid (12.04 Kg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloroquinoline
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2,6-Dichloroquinoline
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2,6-Dichloroquinoline
Reactant of Route 6
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2,6-Dichloroquinoline

Citations

For This Compound
73
Citations
N Saito, T Kanbara, Y Nakamura, T Yamamoto… - …, 1994 - ACS Publications
Dehalogenation polycondensations of 2, 6-dichloroquinoline with electrochemicallygenerated zerovalent nickel complex and isolated zerovalent nickel complex afford^-conjugated poly …
Number of citations: 56 pubs.acs.org
N Saito, T Kanbara, T Kushida, K Kubota… - Chemistry …, 1993 - journal.csj.jp
Chemical and electrochemical dehalogenation polycondensations of 2,6-dichloroquinoline, 2,6-dibromoquinoxaline, and 2,6-dichloro-1,5-naphthyridine using nickel complexes afford …
Number of citations: 5 www.journal.csj.jp
AS Abel, AD Averin, OA Maloshitskaya, EN Savelyev… - Molecules, 2013 - mdpi.com
Pd-catalyzed amination of isomeric 2,6-, 2,8-, 4,8- and 4,7-dichloroquinolines was studied using adamantane-containing amines in which substituents at the nitrogen atom differ in …
Number of citations: 17 www.mdpi.com
H Lgaz, R Salghi, KS Bhat, A Chaouiki… - Journal of Molecular …, 2017 - Elsevier
The corrosion inhibition properties of three quinoline derivatives namely, 2,6-dichloroquinoline-3-carbaldehyde (QA-1), 2-chloro-6-nitroquinoline-3-carbaldehyde (QA-2) and 2,6-…
Number of citations: 192 www.sciencedirect.com
JC Rech, A Bhattacharya, BJ Branstetter… - Bioorganic & Medicinal …, 2016 - Elsevier
The synthesis, SAR and preclinical characterization of a series of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based …
Number of citations: 8 www.sciencedirect.com
A Singh, KS Shukla… - The Natural Products …, 2020 - ingentaconnect.com
Background: In a search for new antioxidant agents, a series of eleven diversely substituted quinoline containing chalcone derived from a quinoline scaffold were synthesized and …
Number of citations: 0 www.ingentaconnect.com
NC Desai, GM Kotadiya, AR Trivedi - Bioorganic & Medicinal Chemistry …, 2014 - Elsevier
In the present study, a series of 3-((6-(2,6-dichloroquinolin-3-yl)-4-aryl-1,6-dihydro-pyrimidin-2-yl)thio)propanenitriles 5a–o were synthesized and subjected to molecular properties …
Number of citations: 116 www.sciencedirect.com
AD Skolyapova, GA Selivanova, EV Tretyakov… - Tetrahedron, 2017 - Elsevier
We have studied the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines with liquid and aqueous ammonia as an approach to the synthesis of halogen-containing …
Number of citations: 13 www.sciencedirect.com
Y Xiao, S Karra, A Goutopoulos, NT Morse… - Bioorganic & Medicinal …, 2019 - Elsevier
The P2X7 receptor (P2X7R) plays an important role in diverse conditions associated with tissue damage and inflammation, suggesting that the human P2X7R (hP2X7R) is an attractive …
Number of citations: 9 www.sciencedirect.com
AKMMS Kumar, SP Rajendran, SM Roopan - Chemistry of Heterocyclic …, 2015 - Springer
The reaction of 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides and 2,6-dichloroquinolin-4-amine leads to the formation of N-(2,6-dichloroquinolin-4-yl)-2-oxo-1,2-dihydroquinoline-3-…
Number of citations: 4 link.springer.com

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